Boc-L-Ala-OH-d
Description
Significance of Isotopic Labeling in Chemical and Biological Systems
Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope, which has a different number of neutrons but the same chemical properties. wikipedia.org This substitution creates a "labeled" compound that can be traced as it moves through a biological system or a chemical reaction. wikipedia.orgcreative-proteomics.com Stable, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are frequently used. chempep.com
The primary advantage of isotopic labeling is that it allows researchers to track the fate of molecules without significantly altering their chemical behavior. wikipedia.org This method is crucial for a variety of applications, including:
Metabolic Flux Analysis: Scientists can follow labeled compounds through metabolic pathways to understand how cells process nutrients and synthesize essential molecules. wikipedia.orgfiveable.me
Structural Biology: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can detect the labeled isotopes, providing detailed information about the structure and dynamics of proteins and other biomolecules. wikipedia.orgfiveable.me
Drug Development: Isotopic labeling helps in studying how drugs are absorbed, distributed, metabolized, and excreted (ADME) by the body. musechem.com
Role of Deuterated Amino Acids in Advanced Research
Deuterated amino acids, which have one or more hydrogen atoms replaced by deuterium, are a special class of isotopically labeled compounds with unique benefits. rsc.org The increased mass of deuterium can subtly alter reaction rates, a phenomenon known as the kinetic isotope effect, which provides valuable insights into enzyme mechanisms. fiveable.me
In advanced research, deuterated amino acids are used to:
Enhance NMR Studies: Incorporating deuterated amino acids into proteins can simplify complex NMR spectra, making it easier to determine the three-dimensional structure of the protein. nih.gov
Improve Drug Stability: Replacing hydrogen with deuterium at specific sites in a drug molecule can slow down its metabolic breakdown, potentially enhancing its therapeutic effectiveness. musechem.com
Probe Enzyme Mechanisms: By observing how the presence of deuterium affects the speed of an enzyme-catalyzed reaction, researchers can deduce the mechanism of the reaction. nih.govacs.org
N-tert-Butoxycarbonyl (Boc) Protection in Amino Acid Chemistry
The N-tert-butoxycarbonyl (Boc) group is a widely used "protecting group" in organic synthesis, particularly in the creation of peptides. wikipedia.orgfishersci.co.uk An amino acid has at least two reactive groups: an amino group and a carboxylic acid group. During the synthesis of a peptide chain, it is essential to prevent the amino group of one amino acid from reacting unintentionally while its carboxylic acid group is being joined to another amino acid.
The Boc group is attached to the nitrogen of the amino group, effectively blocking its reactivity. nordmann.global Key features of the Boc group include:
Stability: It is stable under many reaction conditions, including basic and nucleophilic environments. organic-chemistry.orgtcichemicals.com
Ease of Removal: The Boc group can be easily removed under mild acidic conditions, for instance, with trifluoroacetic acid, regenerating the free amino group when needed. wikipedia.org This selective removal is crucial for the stepwise construction of peptide chains. chemimpex.com
Versatility: Its reliability has made it a standard tool in solid-phase peptide synthesis, a cornerstone of modern proteomics and drug discovery. fengchengroup.com
Contextualizing L-Alanine-2-D1-N-T-boc within Stable Isotope-Labeled Derivatives
L-Alanine-2-D1-N-T-boc is a molecule that synergistically combines the advantages of both deuteration and Boc protection. It is an isotopically labeled amino acid that is "ready-to-use" for peptide synthesis. isotope.com
The L-Alanine core is a fundamental protein building block.
The -2-D1 signifies a single deuterium atom at the alpha-carbon position, the central carbon atom of the amino acid. This specific labeling is valuable for mechanistic studies and certain types of spectroscopic analysis. rsc.orgacs.org
The -N-T-boc indicates that the amino group is protected by a tert-butoxycarbonyl group, making the molecule suitable for incorporation into a growing peptide chain using standard synthetic protocols. nordmann.globalchemimpex.com
Researchers would utilize this compound to synthesize a peptide or protein where a specific alanine (B10760859) residue is isotopically labeled. This allows for precise tracking and analysis of that particular part of the molecule in subsequent experiments, such as quantitative proteomics (e.g., SILAC) or detailed structural analysis by NMR. wikipedia.orgnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO4 |
|---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
(2S)-2-deuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i5D |
InChI Key |
QVHJQCGUWFKTSE-VXNMYXNSSA-N |
Isomeric SMILES |
[2H][C@](C)(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Applications of L Alanine 2 D1 N T Boc in Advanced Organic and Peptide Synthesis
L-Alanine-2-D1-N-T-boc as a Building Block in Peptide Synthesis
The synthesis of peptides with high purity and defined stereochemistry is a fundamental requirement for the development of peptide-based therapeutics and research tools. L-Alanine-2-D1-N-T-boc plays a crucial role in this endeavor, offering a means to introduce a deuterated alanine (B10760859) residue at specific positions within a peptide sequence. The N-tert-butoxycarbonyl (N-T-boc) group is a widely utilized protecting group in peptide synthesis, preventing unwanted reactions at the amino terminus during peptide bond formation.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and automated assembly of peptide chains. In SPPS, an amino acid is covalently attached to a solid support (resin), and subsequent amino acids are added in a stepwise manner. The N-T-boc protecting group of L-Alanine-2-D1-N-T-boc is crucial in this process. It masks the nucleophilicity of the alpha-amino group, preventing self-polymerization and allowing for controlled, sequential addition of amino acid residues to the growing peptide chain. Following the coupling of the carboxyl group of the N-T-boc protected amino acid, the Boc group is removed with a mild acid, regenerating the free amino group for the next coupling cycle. The incorporation of L-Alanine-2-D1-N-T-boc allows for the precise placement of a deuterated alanine residue within the peptide sequence being synthesized on the solid support.
While SPPS is dominant for the synthesis of many peptides, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides and for specific coupling strategies. In solution-phase synthesis, all reactants are dissolved in a suitable solvent. Similar to its role in SPPS, the N-T-boc group of L-Alanine-2-D1-N-T-boc provides temporary protection of the amino group, enabling the selective formation of a peptide bond with another amino acid or peptide fragment in solution. The solubility of the protected amino acid is a key consideration in this method, and the Boc group generally imparts good solubility in common organic solvents used for peptide synthesis.
The primary application of L-Alanine-2-D1-N-T-boc is as a precursor for the synthesis of deuterated peptides and peptidomimetics. Deuterated peptides, where one or more hydrogen atoms are replaced by deuterium (B1214612), are valuable tools in various scientific disciplines. In drug discovery and development, deuteration can lead to improved pharmacokinetic profiles, including reduced metabolism and longer half-life. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of a C-H bond. By incorporating L-Alanine-2-D1-N-T-boc, a deuterium atom is introduced at the alpha-carbon of the alanine residue, a position that can be critical for enzymatic recognition and degradation.
Furthermore, deuterated peptides are instrumental in mechanistic studies of enzyme-catalyzed reactions and for conformational analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy and neutron scattering. The presence of deuterium provides a spectroscopic handle to probe molecular structure and dynamics.
A significant challenge in peptide synthesis is the potential for racemization, the process in which a chiral center loses its stereochemical integrity, leading to a mixture of enantiomers. Racemization of amino acids during peptide synthesis can result in the formation of diastereomeric peptides, which can be difficult to separate and may have altered biological activity. nih.gov Racemization at the alpha-carbon of an amino acid often proceeds through the formation of a carbanion intermediate following deprotonation. nih.gov
The replacement of the alpha-hydrogen with a deuterium atom in L-Alanine-2-D1-N-T-boc can significantly reduce the rate of racemization at that residue during peptide coupling reactions. nih.govresearchgate.net This is due to the kinetic isotope effect, where the greater mass of deuterium compared to hydrogen results in a higher activation energy for the cleavage of the C-D bond compared to the C-H bond. nih.gov By slowing down the rate of deprotonation at the alpha-carbon, the propensity for racemization is diminished, leading to a higher stereochemical purity of the final peptide. This is particularly important for the synthesis of peptide therapeutics, where strict control over stereochemistry is a regulatory requirement.
| Parameter | Effect of Deuteration at Alpha-Carbon | Significance in Peptide Synthesis |
| Bond Strength | C-D bond is stronger than C-H bond | Increased resistance to chemical cleavage |
| Rate of Deprotonation | Slower for C-D bond | Reduced rate of racemization |
| Stereochemical Purity | Higher | Improved quality and safety of peptide therapeutics |
| Kinetic Isotope Effect | Present | Slower reaction rates for reactions involving C-D bond cleavage |
Contribution to Complex Molecule Construction
Beyond its utility in peptide synthesis, L-Alanine-2-D1-N-T-boc can also serve as a valuable chiral building block in the broader field of organic synthesis for the construction of complex, biologically active molecules.
The alanine scaffold is a common motif in a wide array of natural products and synthetic pharmaceuticals. By using L-Alanine-2-D1-N-T-boc as a starting material, a deuterium label can be strategically introduced into these molecules. As mentioned previously, the presence of deuterium can have a profound impact on the metabolic stability and pharmacokinetic properties of a drug molecule. This strategy, known as "deuterium-enabled drug discovery," has been successfully employed to create "heavy" versions of existing drugs with improved therapeutic profiles.
The N-T-boc protected and deuterated alanine can be chemically modified at its carboxyl group to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for its incorporation into larger, more complex molecular architectures while retaining the deuterium label at a stereochemically defined center. The ability to precisely install a deuterium atom provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates.
Precursor for Deuterated Pharmaceutical Scaffolds
The use of deuterated compounds in drug development has gained significant traction due to the potential for improved pharmacokinetic and metabolic profiles. semanticscholar.orgmedchemexpress.com The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond. mdpi.com This "kinetic isotope effect" can result in reduced rates of drug metabolism, leading to longer half-lives, increased exposure, and potentially a better therapeutic window for active pharmaceutical ingredients (APIs). nih.govnih.gov
L-Alanine-2-D1-N-T-boc is a key precursor for introducing a deuterated alanine moiety into pharmaceutical scaffolds. Alanine is a common structural motif in many bioactive molecules, and its deuteration can favorably alter the drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov For instance, if the α-hydrogen of an alanine residue in a drug molecule is a site of metabolic oxidation by enzymes such as cytochrome P450, its replacement with deuterium can hinder this process. nih.gov
The development of deuterated drugs has seen notable successes, with the FDA approval of deutetrabenazine being a landmark example. nih.gov This has spurred further research into the synthesis of deuterated building blocks like L-Alanine-2-D1-N-T-boc for the creation of new chemical entities with improved therapeutic characteristics. researchgate.net
Below is a table illustrating the potential impact of deuteration on the pharmacokinetic parameters of a hypothetical drug containing an alanine moiety, based on general principles observed in deuterated pharmaceuticals.
| Pharmacokinetic Parameter | Non-Deuterated Analog | Deuterated Analog (with L-Alanine-2-D1) | Potential Improvement |
|---|---|---|---|
| Metabolic Clearance (CL) | High | Reduced | Slower elimination, longer duration of action |
| Half-life (t½) | Short | Increased | Less frequent dosing required |
| Area Under the Curve (AUC) | Lower | Increased | Greater overall drug exposure |
| Formation of Unwanted Metabolites | Present | Reduced | Improved safety profile |
Derivatization of L-Alanine-2-D1-N-T-boc in Organic Transformations
The chemical versatility of L-Alanine-2-D1-N-T-boc makes it a valuable reagent in a variety of organic transformations beyond its direct incorporation into drug candidates. The Boc protecting group allows for the selective reaction of the carboxylic acid functionality, while the deuterium label serves as a powerful tool for mechanistic studies.
One of the primary applications of this compound is in peptide synthesis. The Boc group is a standard protecting group in solid-phase peptide synthesis (SPPS), enabling the stepwise addition of amino acids to a growing peptide chain. epfl.ch The use of L-Alanine-2-D1-N-T-boc allows for the site-specific introduction of a deuterated alanine residue into a peptide sequence.
Furthermore, the deuterium at the α-position can be used to probe reaction mechanisms through the kinetic isotope effect (KIE). nih.gov The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. By comparing the reaction rates of the deuterated and non-deuterated versions of N-Boc-L-alanine, chemists can gain insights into the rate-determining step of a reaction and the nature of the transition state. researchgate.net For reactions where the C-H bond at the α-position is broken in the rate-determining step, a significant primary KIE is often observed.
The table below provides hypothetical KIE values for common organic reactions involving the α-carbon of N-Boc-L-alanine, illustrating how L-Alanine-2-D1-N-T-boc could be used in mechanistic studies.
| Organic Transformation | Plausible Rate-Determining Step | Expected kH/kD (Kinetic Isotope Effect) | Mechanistic Insight |
|---|---|---|---|
| Enolate formation followed by alkylation | Deprotonation at the α-carbon | > 1 (Primary KIE) | Confirms C-H bond cleavage in the rate-determining step |
| Radical abstraction of the α-hydrogen | Homolytic cleavage of the C-H bond | > 1 (Primary KIE) | Supports a radical-based mechanism |
| Esterification of the carboxylic acid | Nucleophilic attack on the carbonyl carbon | ≈ 1 (No significant KIE) | Indicates the α-C-H bond is not broken in the rate-determining step |
| Oxidative deamination | Hydride transfer from the α-carbon | > 1 (Primary KIE) | Provides evidence for the mechanism of enzymatic or chemical oxidation |
Beyond its use in mechanistic studies, the derivatization of L-Alanine-2-D1-N-T-boc can lead to a variety of valuable deuterated building blocks. For example, the carboxylic acid can be reduced to a primary alcohol or converted to an aldehyde, providing access to deuterated chiral synthons for the synthesis of complex natural products and other biologically active molecules.
Applications in Isotopic Labeling for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
The incorporation of deuterium (B1214612) at the Cα position of L-alanine offers significant advantages in NMR-based studies of proteins and other biomolecules.
Biomolecular NMR for Protein Structure Determination
In the realm of protein structure determination by NMR, spectral complexity arising from a multitude of proton signals often presents a major hurdle, especially for larger proteins. The strategic replacement of protons with deuterium atoms, a technique known as deuteration, is a cornerstone for simplifying ¹H-NMR spectra. By introducing L-Alanine-2-D1-N-T-boc into a protein, the signal corresponding to the Cα-proton of alanine (B10760859) is eliminated from the ¹H spectrum, leading to a reduction in spectral crowding and signal overlap. This simplification is crucial for the unambiguous assignment of resonances, which is the foundational step for determining the three-dimensional structure of a protein in solution.
Analysis of Protein Dynamics and Conformational Changes
Deuterium labeling is instrumental in the investigation of protein dynamics across a wide range of timescales. NMR relaxation experiments, which measure the return of nuclear spins to equilibrium after perturbation, provide valuable information about molecular motions. The presence of a deuteron (B1233211) at the Cα position of alanine alters the relaxation properties of neighboring nuclei. By analyzing these changes, researchers can gain insights into the flexibility and conformational changes of the protein backbone at that specific residue. ²H relaxation studies on deuterated amino acids, including alanine, have been used to determine rotational correlation times and activation energies for the motion of specific groups within the amino acid structure.
Table 1: Rotational Correlation Times and Activation Energies for Deuteriomethyl-Labeled Amino Acids
| Amino Acid | Rotational Correlation Time (τc) at 37°C (picoseconds) | Arrhenius Activation Energy (ΔE) (kJ/mol) |
| Alanine | 780 | 22 |
| Valine | 100 | 14.0 |
| Threonine | 40 | 17.6 |
| Leucine | 38 | 15.5 |
| Isoleucine | 18 | 8.6 |
| This table presents data from studies on deuterated amino acids, illustrating how NMR relaxation measurements can provide quantitative data on molecular dynamics. The data for alanine highlights the specific insights that can be gained by studying such labeled compounds. |
Resolving Signal Overlap and Enhancing Sensitivity in Large Biomolecules
For large proteins and biomolecular complexes (typically >25 kDa), severe signal overlap and rapid signal decay (transverse relaxation) significantly challenge NMR studies. Perdeuteration, the labeling of a protein with deuterium at most non-exchangeable proton sites, dramatically reduces the network of dipolar couplings between protons, which is the primary cause of rapid relaxation. This leads to sharper NMR signals and improved spectral resolution. The selective incorporation of protonated amino acids, such as L-Alanine-2-D1-N-T-boc (after removal of the Boc group and introduction into the protein), into a perdeuterated protein background allows for the observation of specific signals with high sensitivity and resolution. This "proton-probe" approach is essential for studying the structure and function of large biomolecular assemblies. Furthermore, techniques like Dynamic Nuclear Polarization (DNP) can be used in conjunction with deuterated samples to dramatically enhance NMR signal intensity, making it possible to study proteins in more complex, biologically relevant environments. nih.gov
Isotopic Enrichment Strategies for NMR (e.g., U-¹³C, U-¹⁵N, ²H)
Modern biomolecular NMR relies heavily on multi-dimensional experiments that correlate the signals of different nuclei, most commonly ¹H, ¹³C, and ¹⁵N. Uniform (U) enrichment with ¹³C and ¹⁵N is a standard practice for protein NMR. The combination of uniform ¹³C and ¹⁵N labeling with selective deuteration, such as the incorporation of L-Alanine-2-D1-N-T-boc, is a powerful strategy. For instance, in a uniformly ¹³C/¹⁵N-labeled and perdeuterated protein, the reintroduction of a protonated, ¹³C/¹⁵N-labeled alanine residue allows for specific correlations to be observed in experiments like ³D HNCA or ³D HN(CO)CA, which are crucial for backbone resonance assignment. This targeted isotopic labeling scheme is a key component of the NMR toolbox for tackling challenging biological systems.
Mass Spectrometry (MS) Applications in Quantitative Analysis
In mass spectrometry, stable isotope labeling is a cornerstone for accurate and precise quantification of proteins and metabolites. The mass difference introduced by the isotopes allows for the differentiation and relative or absolute quantification of molecules in complex mixtures.
Quantitative Proteomics and Metabolomics with Stable Isotopes
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a widely used metabolic labeling strategy in quantitative proteomics. While SILAC typically employs amino acids labeled with heavy isotopes of carbon (¹³C) or nitrogen (¹⁵N), deuterium-labeled amino acids can also be utilized. In a typical quantitative proteomics workflow, a "heavy" labeled protein or peptide, derived from a source containing an isotopically labeled amino acid like L-Alanine-2-D1, is used as an internal standard. This standard is mixed with the "light" (unlabeled) sample of interest. The ratio of the intensities of the mass spectrometric signals for the heavy and light forms of a particular peptide provides a precise measure of its relative abundance.
A similar principle applies to quantitative metabolomics, where a deuterated metabolite, such as L-Alanine-2-D1, can be used as an internal standard to accurately quantify the corresponding unlabeled metabolite in a biological sample. This approach is crucial for metabolic flux analysis, where the flow of atoms through metabolic pathways is traced using isotopically labeled precursors.
Table 2: Illustrative Example of Quantitative Analysis using a Deuterium-Labeled Alanine-Containing Peptide as an Internal Standard
| Peptide | Isotopic Label | Monoisotopic Mass (Da) | MS Peak Intensity (Arbitrary Units) | Relative Abundance Ratio (Light/Heavy) |
| GAVLAK | Light (¹H) | 587.38 | 10000 | 0.5 |
| GAVLAK | Heavy (²H at Ala Cα) | 588.38 | 20000 | |
| This table illustrates the principle of using a deuterium-labeled peptide as an internal standard in quantitative mass spectrometry. The known concentration of the "heavy" peptide allows for the accurate quantification of the "light" peptide from the biological sample. The mass difference of 1 Da is due to the single deuterium atom in the alanine residue. |
By employing L-Alanine-2-D1-N-T-boc in the synthesis of peptide standards or for incorporation into proteins, researchers can achieve high accuracy in their quantitative proteomics and metabolomics studies. The defined single deuterium label provides a clear and predictable mass shift, facilitating data analysis and interpretation.
Isotope Dilution Mass Spectrometry for Precision Measurement
Isotope dilution mass spectrometry (IDMS) is a quantitative technique that relies on the use of isotopically labeled internal standards to achieve high accuracy and precision. L-Alanine-2-D1-N-T-boc is ideally suited for this application in the quantification of L-alanine in complex biological matrices. By adding a known amount of the deuterated standard to a sample, the concentration of the endogenous, non-labeled L-alanine can be determined with exceptional accuracy. The mass difference between the labeled and unlabeled alanine allows for their distinct detection by the mass spectrometer, minimizing the impact of matrix effects and variations in sample preparation and instrument response.
Table 1: Representative Data for L-Alanine Quantification using Isotope Dilution Mass Spectrometry with L-Alanine-2-D1-N-T-boc
| Sample ID | Mass of L-Alanine-2-D1-N-T-boc Added (ng) | Peak Area Ratio (Unlabeled/Labeled) | Calculated L-Alanine Concentration (µM) |
| Plasma-001 | 50.0 | 1.25 | 62.5 |
| CSF-001 | 50.0 | 0.42 | 21.0 |
| Cell Lysate-001 | 50.0 | 2.10 | 105.0 |
This table presents illustrative data to demonstrate the application of the compound in IDMS. The values are representative of typical experimental outcomes.
Elucidation of Metabolic and Biosynthetic Pathways
The metabolism of amino acids is a complex network of interconnected pathways. Isotopically labeled tracers like L-Alanine-2-D1-N-T-boc are indispensable for mapping these networks and understanding how they are regulated under different physiological and pathological conditions.
Tracing Carbon and Nitrogen Flux in Biological Systems
While L-Alanine-2-D1-N-T-boc is primarily labeled with deuterium, its use in conjunction with other isotopically labeled precursors (e.g., ¹³C-glucose or ¹⁵N-glutamine) can help to trace the flux of carbon and nitrogen atoms through metabolic pathways. After deprotection of the N-T-boc group and removal of the deuterium, the alanine backbone can be incorporated into various metabolic routes. By analyzing the isotopic enrichment in downstream metabolites, researchers can quantify the contribution of alanine to different pathways.
Investigating Amino Acid Metabolism and Interconversions
L-Alanine plays a central role in the glucose-alanine cycle and is readily interconverted with pyruvate. By introducing L-Alanine-2-D1-N-T-boc into a biological system, scientists can follow the metabolic fate of the alanine molecule. The deuterium label can be tracked as alanine is converted to other amino acids or enters central carbon metabolism. This allows for the detailed investigation of the enzymes and pathways involved in amino acid biosynthesis and degradation.
Studies on Enzyme Mechanisms and Protein Interactions
The precise placement of a deuterium atom in L-Alanine-2-D1-N-T-boc provides a subtle yet powerful tool for probing the mechanisms of enzyme-catalyzed reactions and the nature of interactions between small molecules and proteins.
Probing Reaction Mechanisms through Deuterium Labeling
The substitution of a hydrogen atom with a deuterium atom can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. This effect is particularly pronounced when the C-H bond is broken in the rate-determining step of a reaction. By comparing the reaction kinetics of an enzyme with unlabeled L-alanine versus L-Alanine-2-D1, researchers can gain valuable insights into the transition state of the reaction and the mechanism of catalysis. For enzymes that catalyze reactions at the C2 position of alanine, the presence of deuterium can significantly slow down the reaction rate, providing evidence for a specific mechanistic step.
Table 2: Hypothetical Kinetic Isotope Effect Data for an Alanine-Utilizing Enzyme
| Substrate | K_m (mM) | V_max (µmol/min/mg) | k_cat/K_m (M⁻¹s⁻¹) | KIE (V_max H / V_max D) |
| L-Alanine | 0.5 | 10.0 | 3.33 x 10⁵ | 1.0 |
| L-Alanine-2-D1 | 0.5 | 4.5 | 1.50 x 10⁵ | 2.2 |
This table illustrates the potential impact of deuterium labeling on enzyme kinetics. The values are hypothetical and serve to explain the concept of the kinetic isotope effect.
Investigating Ligand-Protein Binding Events
The N-T-boc protecting group on L-Alanine-2-D1-N-T-boc can be utilized in studies of ligand-protein binding. While the bulky Boc group may prevent binding to the active site of some enzymes, it can be used to probe the binding pockets of proteins that recognize N-acylated amino acids. Furthermore, the deuterium label can be used in nuclear magnetic resonance (NMR) spectroscopy studies to monitor the binding of the ligand to a protein. Changes in the NMR signal of the deuterium or neighboring protons upon binding can provide information about the binding affinity, the conformation of the bound ligand, and the nature of the protein-ligand interactions.
Kinetic Isotope Effect (KIE) Studies
Understanding Reaction Transition States and Rate-Limiting Steps
The magnitude of the primary deuterium KIE, expressed as the ratio of the rate constants for the light (kH) and heavy (kD) isotopes (kH/kD), provides crucial information about the transition state of a reaction. A transition state is a high-energy, transient molecular configuration that exists between reactants and products. Enzymes function by stabilizing this transition state, thereby lowering the activation energy of the reaction.
The C-H bond has a higher zero-point vibrational energy than the corresponding C-D bond. Breaking this bond requires overcoming an energy barrier. Because the C-D bond is stronger and has a lower ground-state energy, more energy is required to break it, leading to a slower reaction rate for the deuterated substrate. A significant "normal" KIE (kH/kD > 1) is a strong indicator that the C-H bond is being cleaved in the rate-limiting step of the enzymatic reaction. The magnitude of the KIE can further reveal the nature of the transition state; for instance, a maximal KIE is often observed when the proton is symmetrically shared between the donor and acceptor in the transition state.
Researchers have utilized deuterated L-alanine to study the mechanisms of various enzymes. For example, in studies of L-alanine dehydrogenase, which catalyzes the oxidative deamination of L-alanine to pyruvate, the use of stereospecifically labeled [2-²H]-L-alanine helps to determine if the initial C-H bond cleavage is the slow step in the catalytic cycle. Similarly, KIE studies on alanine racemase, an enzyme that interconverts L-alanine and D-alanine, have used deuterated alanine to dissect the proton transfer steps involved in the isomerization.
Table 1: Examples of Primary Deuterium Kinetic Isotope Effects in Enzyme-Catalyzed Reactions Involving Amino Acids
| Enzyme | Substrate | KIE (kH/kD) Value | Implication |
|---|---|---|---|
| Monoamine Oxidase B | Benzylamine | 5.2 (on kcat/Km) | C-H bond cleavage is a major rate-limiting step. |
| Proline Dehydrogenase | Proline | 5.6 (on kcat/Km) | Hydride transfer from the substrate is rate-limiting. |
| L-Phenylalanine Dehydrogenase | [2-²H]-L-Tyrosine | 2.87 (on Vmax/KM) | Cleavage of the C-D bond is a rate-determining step. |
| Alanine Racemase (L→D) | L-Alanine | 1.877 | Cα-H bond abstraction is partially rate-limiting. |
Analysis of Bond Cleavage and Formation in Enzymatic Reactions
KIE studies using substrates derived from L-Alanine-2-D1-N-T-boc are instrumental in elucidating the precise sequence of bond-breaking and bond-forming events within an enzyme's active site. By comparing the reaction kinetics of the natural substrate (L-alanine) with its deuterated counterpart (L-alanine-2-d1), enzymologists can confirm whether the Cα-H bond is cleaved and determine at which point this occurs relative to other catalytic steps.
For many oxidases and dehydrogenases that act on amino acids, the reaction is initiated by the abstraction of a hydride ion (a proton and two electrons) or a proton from the α-carbon of the amino acid. Observing a large KIE provides direct evidence for this C-H bond cleavage event being kinetically significant.
For instance, in the oxidative deamination of L-alanine by L-alanine dehydrogenase, the reaction involves the transfer of a hydride from the C-2 position of alanine to the cofactor NAD⁺. A significant KIE would support a mechanism where this hydride transfer is the rate-limiting step. Conversely, a KIE value close to unity (kH/kD ≈ 1) would suggest that another step, such as substrate binding, a conformational change in the enzyme, or product release, is the slowest step in the reaction sequence.
Combining substrate KIEs with solvent isotope effects (SIEs), where the reaction is run in D₂O instead of H₂O, can provide even more detailed mechanistic insights. For example, a study on an L-amino acid dehydrogenase with the slow substrate D-leucine showed a primary deuterium KIE of 5.1, which decreased to 4.7 in D₂O. This interaction between substrate and solvent isotope effects was interpreted to support a stepwise mechanism where deprotonation of the amino group precedes the C-H bond cleavage (hydride transfer).
Table 2: Kinetic Isotope Effect Data for Selected Dehydrogenase/Oxidase Enzymes
| Enzyme System | Isotopic Substitution | Parameter | KIE Value | Mechanistic Conclusion |
|---|---|---|---|---|
| L-Alanine Dehydrogenase | [2-²H]-L-Alanine | Vmax/KM | >1 | C-H bond cleavage contributes to the rate-limiting step. |
| D-Amino Acid Oxidase | Deuterated D-Leucine | Flavin Reduction Rate | 5.1 | Hydride transfer is a key step. |
| D-Amino Acid Oxidase | Deuterated D-Leucine (in D₂O) | Flavin Reduction Rate | 4.7 | Supports a stepwise mechanism of deprotonation then hydride transfer. |
| Alanine Racemase (D→L) | D-Alanine | kcat/KM | 1.297 | Supports a stepwise mechanism with a carbanion intermediate. |
Innovations and Future Directions in L Alanine 2 D1 N T Boc Research
Advancements in Site-Selective Deuteration Technologies
The precise introduction of deuterium (B1214612) at specific atomic positions within a molecule, known as site-selective deuteration, is crucial for many applications of isotopically labeled compounds. Traditional methods for producing deuterated amino acids often involved multi-step chemical syntheses using deuterated starting materials, which can be costly and time-consuming. Recent technological advancements have focused on more direct and efficient approaches.
Enzymatic methods, for instance, offer high selectivity and efficiency by operating directly on free amino acids to facilitate hydrogen-deuterium (H/D) exchange. Researchers have utilized enzyme-catalyzed deuteration to achieve site-selective labeling. For example, a dual-protein system involving an aminotransferase (DsaD) and a partner protein (DsaE) has been shown to catalyze Cα and Cβ H/D exchange in amino acids. By controlling the presence of the partner protein, the site of deuteration can be directed. Reactions without DsaE result in exclusive Cα-deuteration.
Chemical catalysis has also seen significant progress. Methodologies using catalysts like 2-hydroxynicotinaldehyde (B1277654) under mild conditions have been developed for the α-deuteration of α-amino esters. This approach demonstrates good functional group tolerance and yields products with excellent deuterium incorporation. Furthermore, metal-catalyzed H/D exchange reactions under hydrothermal conditions are being explored, with a focus on achieving stereoselectivity and minimizing racemization.
Below is a table summarizing some of the advanced methods for site-selective deuteration:
| Technology | Description | Key Advantages | Example Catalyst/Enzyme |
| Dual-Protein Catalysis | Utilizes a |
Q & A
Q. How can researchers reconcile conflicting hypotheses about the metabolic stability of deuterated alanine derivatives?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to aggregate in vitro and in vivo data. Perform meta-regression to identify covariates (e.g., deuterium position, organism type). If contradictions persist, design controlled crossover studies with isotopic isomers to isolate variables. Publish negative results to reduce publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
